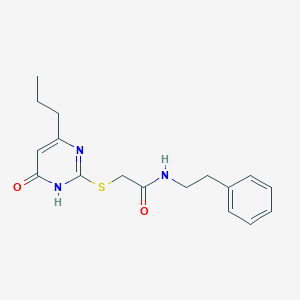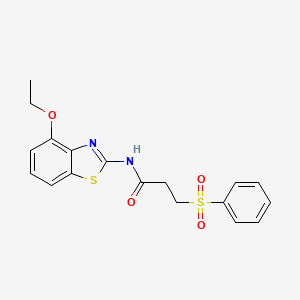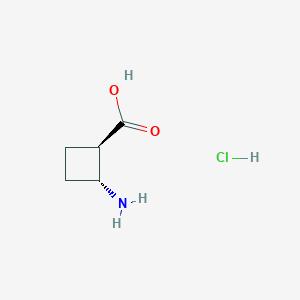
2-(4-Hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(4-Hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-acetamide, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds with pyrimidine cores have been synthesized and characterized, suggesting the relevance of this class of compounds in drug discovery and development.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For instance, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters has been described, which could be analogous to the synthesis of the compound . The synthesis process often includes steps such as amidation, esterification, and the introduction of substituents to the pyrimidine ring, which can significantly alter the compound's properties and biological activity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The crystal structures of related compounds show that these molecules can have a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at various angles . This conformation is stabilized by intramolecular hydrogen bonds, which can influence the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including the formation of hydrogen-bonded dimers and interactions with metal ions, as seen in the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a metal-chelating hydroxamate group and acts as an inhibitor of aminopeptidase N . The reactivity of the pyrimidine ring can also lead to the formation of medium-ring lactams upon irradiation, as demonstrated by the photochemistry of 4(3H)-pyrimidin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can provide insight into the equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments of these compounds . The presence of electronegative atoms, like fluorine, can lead to differences in geometry and intermolecular contacts . The drug likeness of these molecules can be assessed based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted computationally .
Scientific Research Applications
Antimicrobial Activities :
- Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a related compound, has been synthesized and evaluated for its antibacterial and antifungal activities (Nunna et al., 2014).
Radiosynthesis for PET Imaging :
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the queried compound, has been reported as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging (Dollé et al., 2008).
Crystal Structure Analysis :
- Research on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which are structurally related, has been conducted to understand their conformation and intramolecular bonding (Subasri et al., 2016);
- Another study on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide provides insight into the molecular conformation of similar compounds (Subasri et al., 2017).
Corrosion Inhibition :
- Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, a compound analogous to the queried chemical, have been synthesized and tested for their corrosion prevention efficiencies (Yıldırım & Cetin, 2008).
Spectroscopic Studies :
- A study conducted on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), which shares a similar pyrimidine core, involved spectroscopic and molecular structure investigation to understand its properties and interactions (Mansour & Ghani, 2013).
Synthesis of Antimicrobial Agents :
- A study on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid, sheds light on the antimicrobial potential of similar pyrimidine-based compounds (Hossan et al., 2012).
Cancer Research :
- Research on N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, a compound with a similar pyrimidine base, has shown significant anticancer activity in vitro and in vivo (Su et al., 1986).
properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-6-14-11-15(21)20-17(19-14)23-12-16(22)18-10-9-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXIUIPLOPONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)


![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)